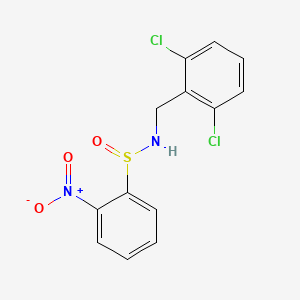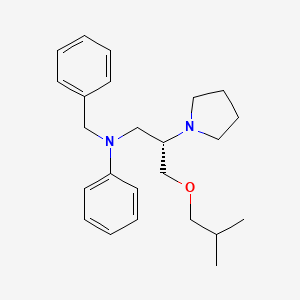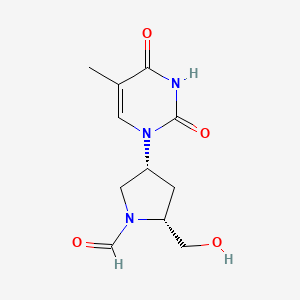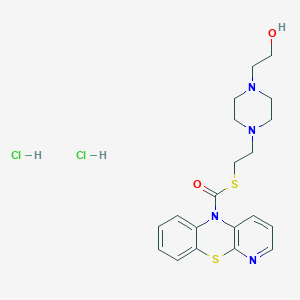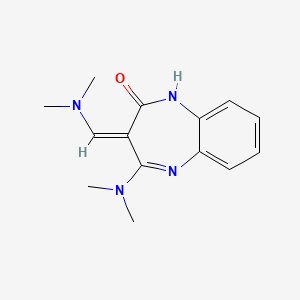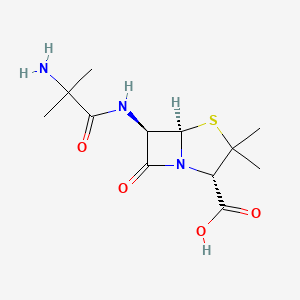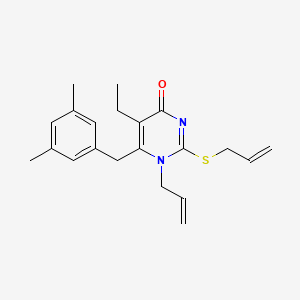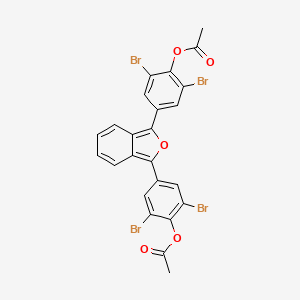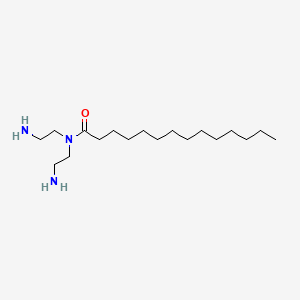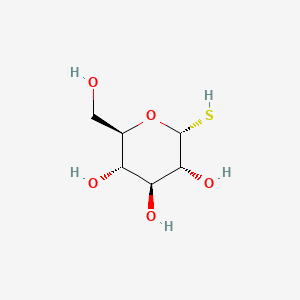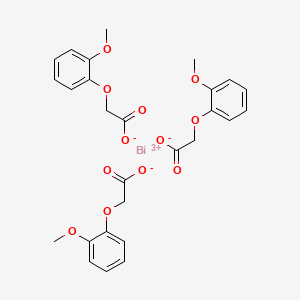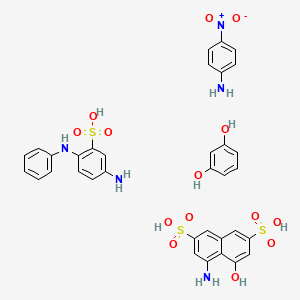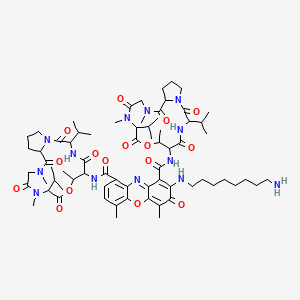
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 291-639-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for EINECS 291-639-6 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction.
Chemical Reactions Analysis
EINECS 291-639-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 291-639-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of EINECS 291-639-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific pathway involved .
Comparison with Similar Compounds
EINECS 291-639-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5:
EINECS 239-934-0:
EINECS 291-639-6 stands out due to its specific chemical properties and the range of applications it has in various fields.
Properties
CAS No. |
90432-09-0 |
|---|---|
Molecular Formula |
C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2 C34H33N5O14S3 |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
5-amino-2-anilinobenzenesulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;benzene-1,3-diol;4-nitroaniline |
InChI |
InChI=1S/C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5/h1-8,14H,13H2,(H,15,16,17);1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-4H,7H2;1-4,7-8H |
InChI Key |
LKCOTFLKXFGDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


